molecular formula C16H14N2O2 B15097697 1-benzyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one

1-benzyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B15097697
M. Wt: 266.29 g/mol
InChI Key: NKGYWRSXEAFDBH-UHFFFAOYSA-N
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Description

(3Z)-1-benzyl-5-methyl-1H-indole-2,3-dione 3-oxime is a synthetic organic compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-5-methyl-1H-indole-2,3-dione 3-oxime typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxime Formation: The oxime functional group is introduced by reacting the indole-2,3-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of (3Z)-1-benzyl-5-methyl-1H-indole-2,3-dione 3-oxime may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the oxime group can be converted to a nitroso or nitro group using oxid

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

1-benzyl-5-methyl-3-nitrosoindol-2-ol

InChI

InChI=1S/C16H14N2O2/c1-11-7-8-14-13(9-11)15(17-20)16(19)18(14)10-12-5-3-2-4-6-12/h2-9,19H,10H2,1H3

InChI Key

NKGYWRSXEAFDBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2N=O)O)CC3=CC=CC=C3

Origin of Product

United States

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